molecular formula C9H12N4OS B6633880 3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one

3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one

Cat. No.: B6633880
M. Wt: 224.29 g/mol
InChI Key: JNVLRFARKSWTQW-UHFFFAOYSA-N
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Description

3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazine ring substituted with an amino group and a sulfanyl group, which is further connected to a pyrrolidinone ring. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.

Properties

IUPAC Name

3-(3-aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-13-5-2-6(9(13)14)15-8-7(10)11-3-4-12-8/h3-4,6H,2,5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVLRFARKSWTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)SC2=NC=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-aminopyrazine with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with a pyrrolidinone derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like benzene or cyclohexanol and may require refluxing or heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The choice of reagents and solvents would be carefully controlled to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyrazine ring can introduce various functional groups.

Scientific Research Applications

3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrazine ring can also participate in π-π stacking interactions, further modulating the compound’s effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carboxamide: Shares the pyrazine ring and amino group but lacks the sulfanyl and pyrrolidinone moieties.

    2-Aminopyrimidine derivatives: Similar in structure but with a pyrimidine ring instead of pyrazine.

    N-substituted 3-aminopyrazine-2-carboxamides: Similar in having the pyrazine ring and amino group but with different substituents.

Uniqueness

3-(3-Aminopyrazin-2-yl)sulfanyl-1-methylpyrrolidin-2-one is unique due to its combination of a pyrazine ring with both an amino and sulfanyl group, as well as the presence of a pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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